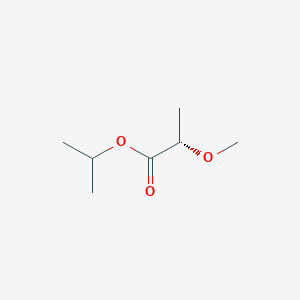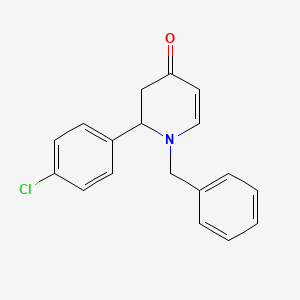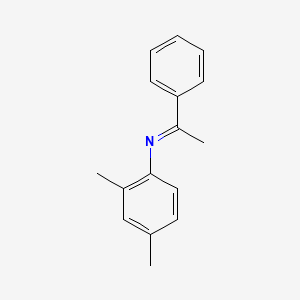
(1E)-N-(2,4-Dimethylphenyl)-1-phenylethan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N-(2,4-Dimethylphenyl)-1-phenylethan-1-imine is an organic compound characterized by its imine functional group and aromatic substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(2,4-Dimethylphenyl)-1-phenylethan-1-imine typically involves the condensation reaction between 2,4-dimethylaniline and acetophenone. The reaction is catalyzed by an acid or base, and the imine product is formed through the elimination of water. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-N-(2,4-Dimethylphenyl)-1-phenylethan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
(1E)-N-(2,4-Dimethylphenyl)-1-phenylethan-1-imine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of (1E)-N-(2,4-Dimethylphenyl)-1-phenylethan-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E)-N-(2,4-Dimethylphenyl)-1-phenylethan-1-imine
- (2R)-2-(3,4-dimethylphenoxy)-N’-[(1E)-(2,4-dimethylphenyl)methylidene]propanehydrazide
- 1-N’,6-N’-bis[(1E)-(2,4-dimethylphenyl)methylidene]hexanedihydrazide
Uniqueness
This compound is unique due to its specific imine structure and the presence of both phenyl and dimethylphenyl groups. This combination imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Propriétés
Numéro CAS |
874655-10-4 |
|---|---|
Formule moléculaire |
C16H17N |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)-1-phenylethanimine |
InChI |
InChI=1S/C16H17N/c1-12-9-10-16(13(2)11-12)17-14(3)15-7-5-4-6-8-15/h4-11H,1-3H3 |
Clé InChI |
CLADAHYHKVIHBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N=C(C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diphenyl[7-(triethoxysilyl)heptyl]phosphane](/img/structure/B14180849.png)
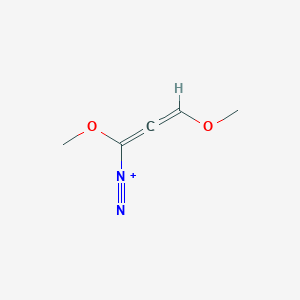
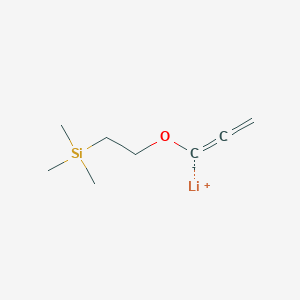
![6-[5-(4-Methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14180861.png)
methanone](/img/structure/B14180864.png)
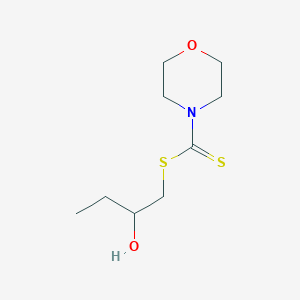
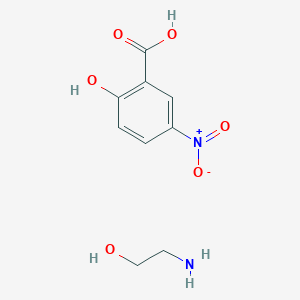
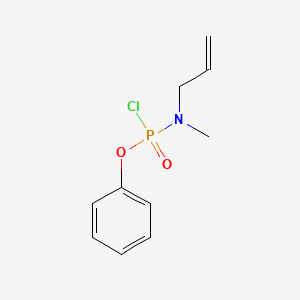
![3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide](/img/structure/B14180903.png)
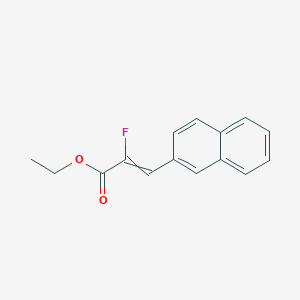
![6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B14180929.png)
![N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180931.png)
